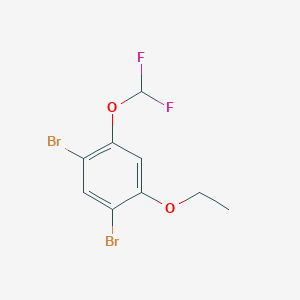
1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene: is an organic compound with the molecular formula C9H8Br2F2O2 . It is a derivative of benzene, characterized by the presence of bromine, fluorine, methoxy, and ethoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 2-difluoromethoxy-4-ethoxybenzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the 1 and 5 positions of the benzene ring.
Methoxylation: The intermediate product is then subjected to methoxylation using methanol (CH3OH) and a base such as sodium hydroxide (NaOH) to introduce the methoxy group at the 2 position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and methoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction of the compound can lead to the formation of debrominated or defluorinated products. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce quinones or other oxidized compounds.
Aplicaciones Científicas De Investigación
1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene has several scientific research applications, including:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Research: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,5-dibromo-2-difluoromethoxy-4-ethoxybenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, resulting in various biological effects.
Comparación Con Compuestos Similares
1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene can be compared with other similar compounds, such as:
1,5-Dibromo-2-methoxy-4-ethoxybenzene: This compound lacks the fluorine atoms present in this compound, resulting in different reactivity and properties.
1,5-Dibromo-2-difluoromethoxybenzene: This compound lacks the ethoxy group, which can affect its solubility and reactivity.
1,5-Dibromo-2-difluoromethoxy-4-methoxybenzene: This compound has a methoxy group instead of an ethoxy group, leading to differences in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, methoxy, and ethoxy groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H8Br2F2O2 |
|---|---|
Peso molecular |
345.96 g/mol |
Nombre IUPAC |
1,5-dibromo-2-(difluoromethoxy)-4-ethoxybenzene |
InChI |
InChI=1S/C9H8Br2F2O2/c1-2-14-7-4-8(15-9(12)13)6(11)3-5(7)10/h3-4,9H,2H2,1H3 |
Clave InChI |
ZSLJNPSSALAKGQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1Br)Br)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



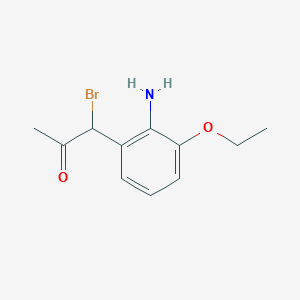

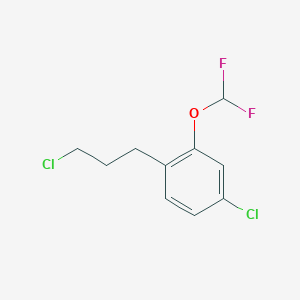
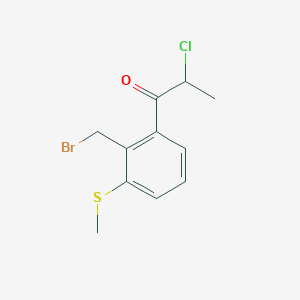
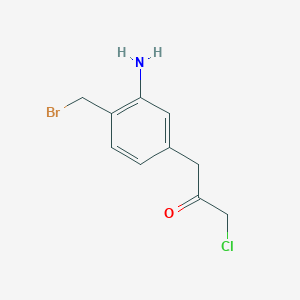

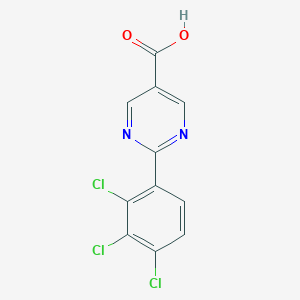
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14061444.png)

![tert-Butyl 4-(((R)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061453.png)
![(2aR,3S,4R,5aS,5bS,7aR,11aR,12aS)-2a,5a,8,8-tetramethyl-9-(methylamino)-3-((S)-1-(methylamino)ethyl)tetradecahydro-1H,12H-cyclopenta[a]cyclopropa[e]phenanthren-4-ol](/img/structure/B14061457.png)
![Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)

